3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one
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Overview
Description
3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the Claisen-Schmidt condensation can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxychalcone: Similar structure but lacks the methyl group on the butenone moiety.
3-Methylchalcone: Similar structure but lacks the methoxy group on the phenyl ring.
4-Hydroxychalcone: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
3-Methyl-4-(4-methoxyphenyl)-3-buten-2-one is unique due to the presence of both the methoxy group on the phenyl ring and the methyl group on the butenone moiety. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other chalcones.
Properties
CAS No. |
7152-21-8 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(10(2)13)8-11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8+ |
InChI Key |
XPZPSZIJTDXAGU-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
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